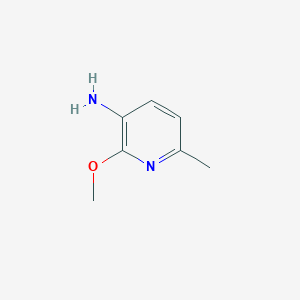

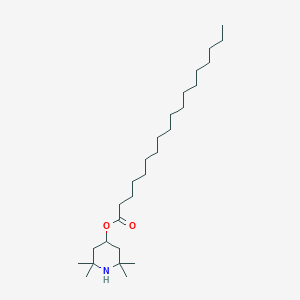

3-Amino-2-methoxy-6-picoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

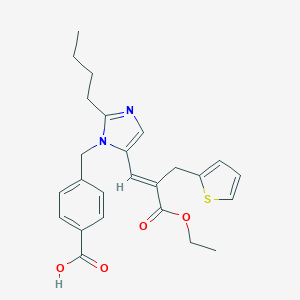

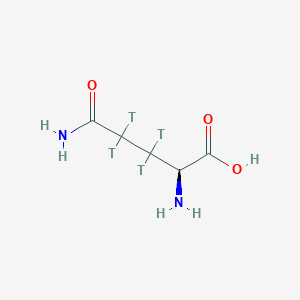

3-Amino-2-methoxy-6-picoline, also known as 3-amino-2-methoxypicoline (AMP), is an organic compound that is widely used as a building block in organic synthesis. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. AMP has a wide range of applications in the field of synthetic organic chemistry due to its unique properties. It has been used to synthesize a number of compounds, including amino acids, peptides, and amines.

Applications De Recherche Scientifique

Coordination Chemistry and Complex Formation

- Iron(III) Complexes with Dipicolinic Acid and 2-Amino-6-picoline : The study by Tabatabaee, Dadkhodaee, and Kukovec (2013) explores the synthesis and characterization of iron(III) compounds with dipicolinic acid and 2-amino-6-picoline. The research demonstrates how variations in molar ratios and solvents influence the formation of complexes with different coordination environments and pseudopolymorphism, providing insights into the structural versatility of picoline derivatives in coordination chemistry Tabatabaee, Dadkhodaee, & Kukovec, 2013.

Spectroscopic Characterization and DFT Calculations

- Characterization of Pyridine-2-carboxylic Acid Derivatives : Tamer et al. (2018) conducted a comprehensive study on the characterization of picolinic acid and its derivatives, including 4-methoxy-pyridine-2-carboxylic acid, using FT-IR and UV-Vis spectroscopy, alongside DFT calculations. This research highlights the spectroscopic features and electronic properties of picoline derivatives, contributing to a deeper understanding of their chemical behavior Tamer et al., 2018.

Catalytic Applications and Synthesis

- Electrochemical Amino-Oxygenation of Styrenes : Liang et al. (2016) developed an efficient electrochemical method for the amino-oxygenation of styrenes using a picoline derivative as part of the catalytic system. This process facilitates the synthesis of indolines, showcasing the utility of picoline derivatives in catalyzing bond formation reactions in an environmentally friendly manner Liang et al., 2016.

Biological Activities

- Antibacterial Activity of Uracil Derivatives : The study by Zhi et al. (2005) on the synthesis and evaluation of 3-substituted-6-(3-ethyl-4-methylanilino)uracils reveals significant antibacterial properties against Gram-positive bacteria. This research exemplifies the potential of picoline derivatives in the development of new antibacterial agents Zhi et al., 2005.

Drug Delivery and Controlled Release

- Methoxy-modified Kaolinite for Herbicide Delivery : Tan et al. (2015) investigated the use of methoxy-modified kaolinite as a carrier for the herbicide amitrole, demonstrating the potential of picoline derivatives in enhancing the loading capacity and controlled release of agrochemicals Tan et al., 2015.

Propriétés

IUPAC Name |

2-methoxy-6-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFDAJOZHXUBES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442326 |

Source

|

| Record name | 3-Amino-2-methoxy-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186413-79-6 |

Source

|

| Record name | 3-Amino-2-methoxy-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)

![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)